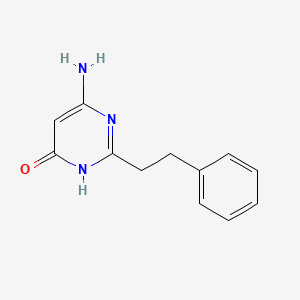

6-amino-2-phenethylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(2-phenylethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-10-8-12(16)15-11(14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHKMKIYHGRORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=CC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance of the Pyrimidinone Heterocycle in Bioactive Molecules

The pyrimidinone core is a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility stems from the unique arrangement of atoms within the pyrimidinone heterocycle. The presence of nitrogen and oxygen atoms at specific positions allows for a variety of interactions with biological macromolecules. bohrium.com

The structural features of the pyrimidinone ring, such as its capacity for hydrogen bonding and its specific geometry, are crucial to its biological activity. nih.gov The nitrogen atoms can act as hydrogen bond acceptors, while the amino group at the 6-position and the proton on the ring nitrogen can act as hydrogen bond donors. This ability to form multiple hydrogen bonds is a key factor in the high-affinity binding of pyrimidinone-containing molecules to the active sites of enzymes and receptors. nih.gov

Furthermore, the pyrimidinone ring is considered a bioisostere for other aromatic systems, such as the phenyl ring. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. prismbiolab.com This bioisosteric relationship allows medicinal chemists to replace a phenyl group with a pyrimidinone ring to improve a compound's physicochemical properties, such as solubility and metabolic stability, without losing its desired biological activity. nih.govacs.org

Historical and Contemporary Relevance of Pyrimidinone Derivatives in Medicinal Chemistry

The pyrimidine (B1678525) nucleus, of which pyrimidinone is a derivative, has been a cornerstone of medicinal chemistry for over a century. The synthesis of barbituric acid, a pyrimidine derivative, in the late 19th century marked an early milestone. Since then, the field has witnessed the development of a vast number of pyrimidine-based drugs with a wide range of therapeutic applications. gsconlinepress.com

Historically, pyrimidine derivatives have been instrumental in the development of antimicrobial agents. For example, trimethoprim is an antibacterial drug that selectively inhibits bacterial dihydrofolate reductase. wjarr.com In the realm of oncology, fluorouracil and its derivatives are widely used as anticancer agents. researchgate.net The versatility of the pyrimidine scaffold is further demonstrated by its presence in drugs targeting the central nervous system, such as the anticonvulsant phenobarbital.

In contemporary medicinal chemistry, pyrimidinone derivatives continue to be a focal point of research due to their broad spectrum of biological activities. juniperpublishers.com These activities include, but are not limited to, anticancer, antiviral, anti-inflammatory, and cardiovascular effects. researchgate.netjuniperpublishers.comorientjchem.org The ongoing exploration of pyrimidinone derivatives is fueled by the need for new therapeutic agents to combat drug resistance and to treat a wide array of diseases. juniperpublishers.com

The following table provides a summary of the diverse biological activities reported for various pyrimidinone derivatives:

| Biological Activity | Examples of Pyrimidinone Derivatives |

|---|---|

| Anticancer | Fluorouracil, Tegafur, Pemetrexed |

| Antiviral | Zidovudine (AZT), Lamivudine, Idoxuridine |

| Antibacterial | Trimethoprim, Sulfadiazine |

| Antifungal | Flucytosine |

| Anti-inflammatory | Rofecoxib (withdrawn), Celecoxib (contains a pyrazole, but illustrates the importance of related heterocycles) |

| Antihypertensive | Minoxidil |

Rationale for Advanced Academic Investigation of 6 Amino 2 Phenethylpyrimidin 4 3h One and Its Analogues

Conventional and Advanced Synthetic Approaches to the Pyrimidinone Core

The pyrimidinone ring is a privileged scaffold in medicinal chemistry, and its synthesis has been extensively studied. The most fundamental and widely employed method for constructing the 2,4-disubstituted pyrimidin-4(3H)-one core is the Principal Synthesis, a type of cyclocondensation reaction. This reaction typically involves the condensation of a compound containing an N-C-N fragment, such as an amidine, with a three-carbon component, most commonly a β-keto ester or a related 1,3-dicarbonyl compound.

The general mechanism involves an initial nucleophilic attack by one of the amidine nitrogens on a carbonyl group of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the heterocyclic ring. The choice of reactants and reaction conditions, such as the solvent and the use of acid or base catalysis, can significantly influence the reaction's efficiency and outcome. rsc.org

Table 1: General Cyclocondensation for Pyrimidinone Synthesis

| Reactant 1 (N-C-N source) | Reactant 2 (C-C-C source) | Conditions | Product Core Structure |

|---|---|---|---|

| Amidine (R¹-C(NH)NH₂) | β-Keto ester (R²COCH₂COOR') | Base (e.g., NaOEt) or Acid catalysis, Heat | 2-R¹-6-R²-pyrimidin-4(3H)-one |

| Urea (NH₂CONH₂) | β-Diketone (R¹COCHR²COR³) | Acid or Base catalysis, Heat | 2-Hydroxy-5-R²-6-R¹,R³-pyrimidin-4(3H)-one (Barbiturate analogue) |

| S-Alkylisothiourea | β-Keto ester (R²COCH₂COOR') | Sequential Base/Acid catalysis | 2-Alkylthio-6-R²-pyrimidin-4(3H)-one |

Regioselective Synthesis Protocols for Substituted Pyrimidinones (B12756618)

Regioselectivity becomes a critical consideration when unsymmetrical building blocks are used. For instance, the reaction between a substituted amidine and an unsymmetrical β-keto ester can potentially yield two different regioisomeric pyrimidinones. Control over the regiochemical outcome is paramount for the synthesis of a specific target molecule.

Achieving regioselectivity often relies on modulating the reactivity of the two carbonyl groups in the 1,3-dicarbonyl component. In a typical β-keto ester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, directing the initial nucleophilic attack from the amidine. Strategies to ensure high regioselectivity include:

Use of β-Keto Amides: Condensation of amidines with β-keto amides can offer better regiocontrol compared to β-keto esters in some cases. researchgate.net

Stepwise Condensation: A one-pot, two-step procedure involving sequential base- and acid-mediated condensation can provide excellent regiocontrol, as demonstrated in the synthesis of 4-pyrimidone-2-thioethers from β-ketoesters and S-alkylisothioureas. rsc.org

Pre-activation of Reactants: The use of activating groups or specific catalysts can differentiate the two electrophilic centers of the three-carbon component, guiding the cyclization to the desired isomer.

Exploration of C-H Functionalization in Pyrimidinone Ring Construction

While the pyrimidinone ring is typically constructed via cyclocondensation, C-H functionalization represents an advanced strategy for the diversification of the pyrimidine (B1678525) core, which can then be converted to a pyrimidinone. Direct C-H functionalization is an atom-economical method that avoids the need for pre-functionalized substrates. In the context of pyrimidines, which are electron-deficient (π-deficient) heterocycles, nucleophilic aromatic substitution is generally favored over electrophilic substitution. wikipedia.org

However, transition-metal-catalyzed C-H activation has emerged as a powerful tool to directly install new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise unreactive. For instance, palladium- or rhodium-catalyzed reactions can functionalize C-H bonds at the C-2, C-4, C-5, or C-6 positions of the pyrimidine ring. While not a method of de novo ring construction, this approach is crucial for building complex pyrimidinone analogues from simpler, readily available pyrimidine precursors.

Elaboration of the 6-Amino and 2-Phenethyl Moieties in Pyrimidinone Synthesis

The synthesis of the target compound, this compound, requires the specific introduction of the phenethyl group at C-2 and an amino group at C-6. This can be achieved either by using appropriately substituted starting materials in the initial cyclization or by post-cyclization modification.

Synthetic Routes for Introducing Phenethyl Substituents at C-2 of Pyrimidinones

The most direct and convergent strategy to install the 2-phenethyl substituent is to employ 3-phenylpropanimidamide (B2384256) (also known as phenethylamidine) as the N-C-N component in the cyclocondensation reaction. This amidine carries the desired phenethyl group, which becomes the C-2 substituent in the final pyrimidinone ring.

3-Phenylpropanimidamide can be synthesized from 3-phenylpropanenitrile via the Pinner reaction or by treating the nitrile with lithium bis(trimethylsilyl)amide followed by quenching with ammonium (B1175870) chloride. Once obtained, the amidine is condensed with a suitable three-carbon partner to form the 2-phenethylpyrimidinone core.

Strategies for Functionalization at the C-6 Position of Pyrimidinone Derivatives

To achieve the 6-amino substitution, the choice of the three-carbon building block is critical. The use of a β-ketonitrile, such as ethyl cyanoacetate (B8463686) or malononitrile, is a well-established strategy for the direct synthesis of 6-aminopyrimidin-4-ones. The cyano group participates in the reaction to form an enamine intermediate which, upon cyclization, directly yields the C-6 amino group.

Therefore, the most logical and efficient synthesis of this compound involves the base-catalyzed condensation of 3-phenylpropanimidamide with ethyl cyanoacetate .

Table 2: Proposed Synthesis of this compound

| Reactants | Reagents and Conditions | Product | Key Transformation |

|---|---|---|---|

| 3-Phenylpropanimidamide + Ethyl Cyanoacetate | Sodium ethoxide (NaOEt) in Ethanol (EtOH), Reflux | This compound | Regioselective cyclocondensation forming the pyrimidinone ring with simultaneous introduction of the C-2 phenethyl and C-6 amino groups. |

Alternative, though less direct, methods for C-6 amination exist. These typically involve synthesizing a pyrimidinone with a suitable leaving group at the C-6 position, such as a chloro or methylthio group. This precursor can then undergo nucleophilic aromatic substitution with ammonia (B1221849) or an amine to install the 6-amino functionality. For example, condensation of 3-phenylpropanimidamide with diethyl malonate would yield 2-phenethyl-6-hydroxypyrimidin-4(3H)-one, which could then be converted to a 6-chloro derivative using a chlorinating agent like phosphoryl chloride (POCl₃), followed by amination. However, the direct approach using ethyl cyanoacetate is significantly more step-economical.

Development of Novel Reaction Sequences for Pyrimidinone Analogues

The fundamental synthetic schemes for pyrimidinones are highly adaptable, allowing for the development of novel reaction sequences to generate diverse libraries of analogues for biological screening. Research in this area focuses on expanding the scope of compatible building blocks and developing more efficient, often one-pot, procedures.

For example, the synthesis of 2,6-diaminopyrimidin-4-one derivatives, which have been identified as potent IRAK4 inhibitors, utilizes a similar cyclocondensation strategy. nih.govnih.gov In this case, guanidine (B92328) is used as the N-C(N)-N building block, which reacts with a β-keto ester to form a 2-amino-pyrimidin-4-one. The C-6 amino group can be introduced by using ethyl cyanoacetate or by converting another C-6 substituent. nih.govnih.gov

Modern synthetic efforts also focus on solid-phase synthesis to rapidly generate libraries of pyrimidinone analogues. By anchoring one of the building blocks to a solid support, chemists can use excess reagents to drive reactions to completion and simplify purification, accelerating the discovery of new bioactive molecules. The development of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, also represents a frontier in the efficient synthesis of complex pyrimidinone analogues.

Mechanistic Understanding of Key Bond-Forming Reactions in Pyrimidinone Synthesis

The construction of the 6-aminopyrimidin-4(3H)-one core typically involves the condensation of a three-carbon dielectrophilic component with a nucleophilic N-C-N synthon. nih.gov For the synthesis of this compound, a logical approach is the reaction between a β-keto ester or a related derivative and 3-phenylpropanamidine. A common and efficient three-carbon component for introducing the 6-amino group is ethyl cyanoacetate.

The reaction mechanism, often a variation of the Pinner pyrimidine synthesis, proceeds through a series of nucleophilic additions and cyclization steps. slideshare.netslideshare.net The key bond-forming events are the formation of the N1-C6 and N3-C4 bonds of the pyrimidine ring.

The initial step involves the nucleophilic attack of one of the amidine nitrogen atoms on the electrophilic carbonyl or nitrile carbon of the β-dicarbonyl compound. mdpi.com This is often followed by a cyclization step where the second amidine nitrogen attacks the remaining electrophilic center, leading to a dihydropyrimidine (B8664642) intermediate. Subsequent elimination of a small molecule, such as water or an alcohol, results in the formation of the aromatic pyrimidinone ring.

The regioselectivity of the cyclization can be a critical factor, particularly with unsymmetrical β-dicarbonyl compounds. acs.org However, in the case of ethyl cyanoacetate, the distinct reactivity of the ester and nitrile groups generally leads to a predictable regiochemical outcome.

Catalysis plays a crucial role in facilitating these bond-forming reactions. Both acid and base catalysis are commonly employed. Acid catalysis can activate the carbonyl group towards nucleophilic attack, while base catalysis can deprotonate the amidine or the active methylene (B1212753) group of the β-dicarbonyl compound, enhancing their nucleophilicity. slideshare.net

A plausible mechanistic pathway for the formation of this compound from ethyl cyanoacetate and 3-phenylpropanamidine is outlined below:

Activation: In the presence of a base, the active methylene group of ethyl cyanoacetate can be deprotonated to form a carbanion. Alternatively, under acidic conditions, the carbonyl oxygen of the ester can be protonated, increasing its electrophilicity.

Initial Nucleophilic Attack: One of the nitrogen atoms of 3-phenylpropanamidine attacks the electrophilic nitrile carbon of ethyl cyanoacetate.

Cyclization: The second nitrogen atom of the amidine intermediate then undergoes an intramolecular nucleophilic attack on the ester carbonyl carbon.

Elimination: The resulting tetrahedral intermediate collapses with the elimination of an ethoxide group, leading to the formation of the pyrimidinone ring. Tautomerization then yields the final this compound.

Optimization of Synthetic Efficiency and Selectivity in Pyrimidinone Chemistry

Catalyst and Reaction Medium: The choice of catalyst and solvent system significantly impacts the reaction outcome. While traditional methods often employ strong acids or bases, modern approaches are exploring greener and more efficient catalytic systems. rsc.org For instance, the use of solid acid or base catalysts can simplify product purification and catalyst recovery. The reaction medium can also influence the reaction rate and yield, with polar solvents generally favoring the condensation reaction. nih.gov

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be optimized. While higher temperatures can accelerate the reaction, they can also lead to the formation of side products. Microwave-assisted synthesis has emerged as a powerful tool in pyrimidinone chemistry, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. rsc.org

Starting Material Selection: The choice of the β-dicarbonyl compound and the N-C-N synthon can be varied to introduce different substituents on the pyrimidinone ring. For the synthesis of 2-substituted-6-aminopyrimidin-4-ones, the reaction of the corresponding amidine with ethyl cyanoacetate is a widely used and efficient method. nih.gov

The following interactive data table summarizes various conditions reported for the synthesis of related pyrimidinone derivatives, which can serve as a starting point for the optimization of the synthesis of this compound.

| β-Dicarbonyl Compound | N-C-N Synthon | Catalyst/Conditions | Yield (%) | Reference |

| Ethyl Acetoacetate | Guanidine | NaOEt, EtOH, reflux | 75 | nih.gov |

| Diethyl Malonate | Benzamidine | Na, EtOH, reflux | 68 | slideshare.net |

| Ethyl Cyanoacetate | Guanidine | K2CO3, DMF, 100 °C | 85 | nih.gov |

| Acetylacetone | Urea | H2SO4, reflux | 60 | nih.gov |

| Ethyl Benzoylacetate | Thiourea | NaOEt, EtOH, reflux | 72 | nih.gov |

Regioselectivity Control: In cases where unsymmetrical β-dicarbonyl compounds are used, controlling the regioselectivity of the cyclization is paramount. This can often be achieved by carefully selecting the reaction conditions, such as the pH of the reaction mixture, or by using protecting groups to block one of the reactive sites. acs.orgnih.gov Continuous flow synthesis has also been shown to improve regioselectivity in some cases. vapourtec.com

In the context of synthesizing this compound, a systematic optimization study would involve screening various catalysts (both acidic and basic), solvents of different polarities, and a range of temperatures under both conventional and microwave heating. The progress of the reaction and the purity of the product could be monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Systematic Modification of the Pyrimidinone Scaffold and its Substituents

The pyrimidine skeleton can be readily altered at positions 2, 4, 5, and 6, allowing for extensive structural variation to optimize pharmacological properties. mdpi.com

The amino group at the C-6 position is a key feature of the parent compound. Modifications at this site can profoundly impact biological activity, often through changes in hydrogen bonding capacity, polarity, and steric interactions with the target protein. For related heterocyclic scaffolds like thieno[2,3-b]pyridines, variations of the C-6 substituent have been shown to be critical for activity. For instance, introducing different aryl groups at the C-6 position led to significant variations in anti-inflammatory activity, measured by the inhibition of nitric oxide (NO) production.

One study on 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives demonstrated that substituent changes on the C-6 aryl ring directly modulate inhibitory potency. nih.gov Analogues with electron-withdrawing groups, such as trifluoromethyl, or electron-donating groups like methoxy (B1213986) at the para-position of the C-6 phenyl ring were found to be potent inhibitors of NO production. nih.gov The most potent compounds from this series, 1f (4-CF₃) and 1o (4-OCH₃), had IC₅₀ values of 3.30 µM and 3.24 µM, respectively. nih.gov This suggests that both electron-donating and electron-withdrawing substituents can be favorable, indicating a complex interaction with the biological target.

Table 1: Effect of C-6 Phenyl Substituents on NO Production Inhibition in a Thienopyridine Series Data sourced from a study on analogous 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives. nih.gov

| Compound | Substituent (R) at C-6 Phenyl | IC₅₀ (µM) |

|---|---|---|

| 1a | H | 10.12 |

| 1d | 4-F | 5.67 |

| 1f | 4-CF₃ | 3.30 |

| 1o | 4-OCH₃ | 3.24 |

| 1p | 3,4-(OCH₃)₂ | 4.01 |

The 2-phenethyl group is a significant structural feature that contributes to the molecule's lipophilicity and potential for hydrophobic and aromatic interactions. Modifications to this group, such as adding substituents to the phenyl ring or altering the ethyl linker, can fine-tune the compound's affinity and selectivity for its target.

In studies of other heterocyclic scaffolds, the N-phenethyl moiety has been shown to be highly favorable for enhancing affinity and selectivity at biological targets, such as opioid receptors. nih.gov Replacing an N-methyl group with an N-phenethyl group can significantly increase binding affinity and agonist potency. nih.govnih.gov For example, the N-phenethyl derivative of oxymorphone was found to be a highly potent MOP agonist, more potent than the parent compound and the standard agonist DAMGO. nih.gov These findings highlight the general importance of the phenethyl group in ligand-receptor interactions.

Structural variations on the phenethyl group itself, such as adding substituents to the aromatic ring, can further modulate activity. The position and electronic nature of these substituents can influence how the "tail" of the molecule interacts with the target, potentially altering the ligand's functional profile from an agonist to an antagonist or modifying its potency. nih.gov

Modifications at other positions of the pyrimidinone ring, such as N-1, N-3, and C-5, are also crucial for determining biological activity. In various pyrimidine series, substitutions at these positions have been explored to optimize efficacy. For instance, in a series of pyrido[2,3-d]pyrimidin-7-ones, introducing a [4-(diethylamino)butyl]amino side chain at the C-2 position enhanced both potency and bioavailability compared to the lead compound. researchgate.net While this example is at C-2, it underscores the principle that substitutions at multiple ring positions are a viable strategy for property modulation.

In a different series of dihydropyrimidinone derivatives evaluated for anticancer potential, substitutions were made at the C-4 and C-6 positions. nih.gov Compounds with a 2-hydroxyphenyl group at C-4 generally showed better activity than those with a 4-hydroxyphenyl group. Specifically, compound 4f emerged as the most active, with an IC₅₀ of 2.15 µM against the MCF-7 breast cancer cell line. nih.gov This demonstrates that even subtle changes in substituent positioning on attached aryl rings can have a significant impact on biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and other cheminformatics tools are powerful computational methods used to correlate the chemical structure of compounds with their biological activities. nih.govscirp.org These models create mathematical equations that can predict the activity of novel or untested compounds, thereby guiding synthetic efforts toward more promising candidates. scirp.orgresearchgate.net

Various QSAR models have been successfully applied to pyrimidine derivatives to predict a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.govscirp.orgresearchpublish.com

Multiple Linear Regression (MLR): MLR is a common statistical technique used to build linear models. In one study of pyrimidine derivatives as VEGFR-2 inhibitors, an MLR model yielded a regression coefficient (R²) of 0.889, indicating a strong correlation between the selected molecular descriptors and inhibitory activity. nih.gov

Artificial Neural Networks (ANN): ANNs are non-linear models that can often capture more complex relationships between structure and activity. scirp.org In the same VEGFR-2 inhibitor study, the ANN model outperformed the MLR model, achieving an R² value of 0.998 and demonstrating superior predictive power. nih.gov

Support Vector Regressor (SVR): In a study modeling the anti-malarial activity of 1,2,4-triazolo[1,5-a]pyrimidine analogs, SVR was identified as the best-performing algorithm. It effectively handled the complex, non-linear relationships within the dataset, showing strong robustness and reliability. mdpi.com

The predictive quality of these models is assessed using statistical parameters such as the cross-validated squared correlation coefficient (Q²), root-mean-square error (RMSE), and predictive R² (R²pred). nih.govresearchpublish.com A robust QSAR model can significantly reduce the time and cost associated with screening large numbers of compounds in the laboratory. nih.gov

Table 2: Comparison of QSAR Model Performance for Predicting Pyrimidine Activity Data compiled from a study on VEGFR-2 inhibitors. nih.gov

| Model Type | R² (Regression Coefficient) | Q² (Cross-Validation) | RMSE (Root-Mean-Square Error) |

|---|---|---|---|

| MLR | 0.889 | 0.748 | 0.298 |

| ANN | 0.998 | 0.925 | 0.041 |

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structures. nih.gov These descriptors quantify various aspects of a molecule, including its topology, geometry, and electronic properties. nih.govresearchgate.net

For pyrimidinone derivatives, a wide range of descriptors have been employed:

2D-Autocorrelation Descriptors: These descriptors relate to the topology of the molecule. For instance, the GATS3e descriptor, which considers the distribution of electronegativity, was found to negatively contribute to the inhibitory activity of certain pyrimidine analogs against the Hepatitis C virus, suggesting that the presence of an electronegative atom at a topological distance of 3 is unfavorable. researchpublish.com

Topological and Autocorrelated Descriptors: In a 2D-QSAR study of dihydropyrimidinone derivatives as anticancer agents, topological and autocorrelated descriptors were found to be important for explaining the variance in activity. nih.gov

3D-MoRSE Descriptors: These are 3D Molecule-Representation of Structures based on Electron diffraction descriptors. Descriptors like Mor16m and Mor32u were used in modeling the anti-HCV activity of pyrimidines. researchpublish.com

RDF Descriptors: Radial Distribution Function descriptors (e.g., RDF085v) provide information about the 3D arrangement of atoms in a structure. researchpublish.com

WHIM Descriptors: Weighted Holistic Invariant Molecular descriptors, such as G3m (weighted by atomic masses), have been used to model the antitumor activity of related heterocyclic compounds. researchgate.net

The selection of relevant descriptors is a critical step in building a predictive QSAR model. Techniques like Genetic Algorithms (GA) are often used to choose the most appropriate descriptors from a large pool of calculated values. nih.gov By identifying the key structural features through these descriptors, researchers can gain a deeper understanding of the SAR and design molecules with enhanced biological activity. nih.gov

Conformational Landscape and Molecular Recognition in Pyrimidinone-Target Interactions

The interaction between a ligand, such as a this compound analogue, and its biological target is a highly specific event governed by the three-dimensional arrangement of atoms in both molecules. The conformational landscape—the collection of energetically accessible shapes a molecule can adopt—plays a pivotal role in this molecular recognition process. For pyrimidinone derivatives, the flexibility of side chains, coupled with the relatively rigid core, dictates how the molecule presents its key interacting features to the binding site of a protein.

The 2-phenethyl group of the parent compound introduces significant conformational flexibility. Rotation around the single bonds of the ethyl linker allows the phenyl ring to explore a wide conformational space. This flexibility can be advantageous, permitting the molecule to adapt its shape to fit optimally within a binding pocket, a concept known as "induced fit." However, this flexibility also comes at an entropic cost upon binding; a more rigid analogue that is "pre-organized" in the correct binding conformation may exhibit higher affinity.

Molecular recognition is driven by a combination of non-covalent interactions. For the pyrimidinone scaffold, key interactions typically include:

Hydrogen Bonding: The pyrimidinone core is rich in hydrogen bond donors and acceptors. The 6-amino group and the ring nitrogen at position 3 act as hydrogen bond donors, while the carbonyl oxygen at position 4 and the ring nitrogen at position 1 are effective hydrogen bond acceptors. These interactions are crucial for anchoring the ligand in the active site and providing specificity. For instance, studies on pyrimidinone-based inhibitors have shown that the carbonyl oxygen can form a hydrogen bond with the backbone NH of key amino acid residues like Phenylalanine, while a ring nitrogen can interact with residues like Glutamine, effectively stabilizing the ligand within the binding pocket. nih.gov

Hydrophobic Interactions: The phenethyl side chain provides a significant hydrophobic and aromatic component. This group can engage in favorable van der Waals interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) within the target's binding site.

π-π Stacking: The aromatic nature of both the pyrimidine ring and the phenyl group of the phenethyl substituent allows for potential π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. These interactions can significantly contribute to the binding affinity and orientation of the compound. nih.gov

Stereochemical Considerations in Pyrimidinone Design

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug design because biological macromolecules, such as enzymes and receptors, are chiral. nih.govresearchgate.net Consequently, they often exhibit stereoselectivity, interacting preferentially with one stereoisomer over another. nih.gov The two enantiomers of a chiral drug can have marked differences in their biological activity, potency, and metabolic profiles. nih.gov

While this compound itself is not chiral, analogues derived from it can easily incorporate one or more stereocenters. For example, substitution on the ethyl linker of the phenethyl group, such as with a methyl or hydroxyl group, would create a chiral center. The resulting (R) and (S) enantiomers could display vastly different biological activities.

The importance of stereochemistry has been clearly demonstrated in various pyrimidinone series. Research on potent and selective non-peptide cholecystokinin-A (CCK-A) receptor antagonists based on a pyrimidine skeleton revealed highly strict stereochemical requirements for binding and selectivity. nih.gov In one study, of eight possible diastereoisomers, only the one with a specific (4aS,5R) configuration displayed nanomolar affinity for the receptor, highlighting the precise three-dimensional arrangement required for optimal interaction. nih.gov Similarly, another study noted that two compounds with identical structures but different stereochemistry exhibited drastically different anticancer properties. mdpi.com

This stereoselectivity arises because only one enantiomer may be able to position its key interacting groups—hydrogen bond donors/acceptors, hydrophobic moieties—to complement the specific three-dimensional architecture of the target's binding site. The other enantiomer, being a non-superimposable mirror image, may be unable to achieve the same favorable interactions and could even introduce steric clashes with the protein. nih.gov Therefore, in the design of new this compound analogues, the introduction of chiral centers must be carefully considered, and the synthesis and evaluation of single, pure stereoisomers are essential for elucidating clear structure-activity relationships and developing optimized therapeutic agents. ijpsr.com

Table 1: Illustrative Example of Stereoisomer Activity in a Pyrimidinone Analogue Series This table is based on generalized findings from the literature demonstrating the impact of stereochemistry on biological activity.

| Compound | Stereochemistry | Target | IC₅₀ (nM) | Relative Potency |

| Analogue X-a | (R)-isomer | Kinase Y | 15 | High |

| Analogue X-b | (S)-isomer | Kinase Y | 1250 | Low |

| Analogue Y-a | (4aS,5R)-isomer | Receptor Z | 5 | High |

| Analogue Y-b | (4aR,5S)-isomer | Receptor Z | >10,000 | Inactive |

Pharmacophore Modeling for Pyrimidinone Series

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. benthamdirect.com A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding to a target receptor. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.

For a series of this compound analogues, a pharmacophore model can be developed based on the structures of known active compounds. This model serves as a valuable template for designing new molecules with improved potency and for searching large chemical databases to identify novel scaffolds. nih.gov

Based on the structure of the parent compound and findings from related pyrimidine derivatives, a hypothetical pharmacophore model would likely include the following features:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C4 position of the pyrimidinone ring is a strong HBA.

Hydrogen Bond Donor (HBD): The amino group at the C6 position and the N-H at position 3 are key HBDs.

Aromatic/Hydrophobic Feature (AR/HY): The pyrimidine ring itself can participate in aromatic interactions.

Hydrophobic Feature (HY): The phenethyl group represents a crucial hydrophobic region that likely fits into a corresponding nonpolar pocket in the target protein. The terminal phenyl ring of this group also serves as an aromatic feature (AR).

Quantitative structure-activity relationship (QSAR) studies on pyrimidine analogues have often highlighted the importance of hydrophobicity, hydrogen bonding, and steric factors in determining biological activity. nih.gov For example, a pharmacophore mapping study on pyrimidine derivatives identified a five-point hypothesis (DHHRR_1: one donor, two hydrophobic, two aromatic rings) as the best model for predicting activity. benthamdirect.com Such models provide critical insights into the structural requirements for molecular recognition and guide the rational design of more effective compounds. mdpi.com

Table 2: Common Pharmacophoric Features of Pyrimidinone-Based Ligands

| Pharmacophore Feature | Structural Origin in this compound | Potential Interaction with Target |

| Hydrogen Bond Donor (HBD) | 6-Amino Group (-NH₂) | Forms H-bond with electron-rich residues (e.g., Asp, Glu, backbone C=O) |

| Hydrogen Bond Donor (HBD) | Ring N-H at position 3 | Forms H-bond with electron-rich residues |

| Hydrogen Bond Acceptor (HBA) | 4-Carbonyl Group (C=O) | Forms H-bond with electron-poor residues (e.g., Arg, Lys, backbone N-H) |

| Hydrogen Bond Acceptor (HBA) | Ring Nitrogen at position 1 | Forms H-bond with electron-poor residues |

| Aromatic Ring (AR) | Phenyl ring of the phenethyl group | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Region (HY) | Phenethyl side chain | Van der Waals interactions with nonpolar pockets |

Mechanistic and Biochemical Investigations of 6 Amino 2 Phenethylpyrimidin 4 3h One and Derivatives

Characterization of Molecular Targets and Pathways

The biological activity of pyrimidinone compounds stems from their ability to interact with specific enzymes and receptors, thereby modulating their function and associated signaling pathways.

Pyrimidinone derivatives have been shown to inhibit several key enzymes involved in critical cellular processes. The mechanism of inhibition is often competitive or noncompetitive, targeting the active or allosteric sites of the enzymes.

Reverse Transcriptase (RT): Certain pyrimidinone and pyridinone derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov These compounds bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity. nih.gov Kinetic studies with representative pyridinone inhibitors have demonstrated noncompetitive inhibition with respect to deoxynucleotide triphosphates. nih.gov The inhibitory potency is influenced by the primary structure of the template, with IC50 values for some compounds ranging from 20 to 200 nM. nih.gov Some N1-heterocyclic pyrimidinediones are active against NNRTI-resistant viral strains. nih.gov

Dihydrofolate Reductase (DHFR): Pyrazolo[3,4-d]pyrimidine analogues act as antifolates by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid cycle required for the synthesis of nucleic acids. researchgate.netwikipedia.org By blocking DHFR, these compounds prevent the regeneration of tetrahydrofolate, leading to a depletion of precursors needed for DNA synthesis and cell proliferation. researchgate.net Certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against human DHFR, with IC50 values in the low micromolar or even sub-micromolar range, comparable to or exceeding that of the established DHFR inhibitor, methotrexate. researchgate.netnih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.gov Pyrimidine-4-carboxamides have been identified as potent and selective inhibitors of NAPE-PLD. nih.gov Structure-activity relationship (SAR) studies have led to the development of nanomolar potent inhibitors by modifying substituents on the pyrimidine (B1678525) core to optimize potency and drug-like properties. nih.gov

D-Amino Acid Oxidase (DAAO): DAAO is an enzyme involved in the metabolism of D-amino acids. Inhibitors of DAAO are being investigated for various neurological conditions. Potent inhibitors of human DAAO have been developed, with some compounds exhibiting IC50 values in the nanomolar range. For instance, 5-methylpyrazole-3-carboxylic acid was found to be a moderately potent inhibitor with an IC50 of 0.9 µM, while the more potent 3-hydroxyquinolin-2-(1H)-one had an IC50 of 4 nM. nih.gov

Thymidylate Synthase (TS): TS is a critical enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA. researchgate.net Pyrimidine analogues, particularly fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), are well-known TS inhibitors. researchgate.netwikipedia.org The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which blocks the enzyme's normal function and leads to "thymineless death" in rapidly dividing cells. researchgate.netnih.gov This inhibition depletes the cellular pool of dTTP, disrupting DNA synthesis and repair. nih.gov

Table 1: Inhibitory Activity of Pyrimidinone Analogues on Various Enzymes

| Enzyme Target | Pyrimidinone Analogue Class | Example Compound/Class | Inhibition Mechanism | IC50 Values |

|---|---|---|---|---|

| HIV-1 Reverse Transcriptase | Pyridinone derivatives | L-696,229 | Noncompetitive | 20 - 200 nM nih.gov |

| Dihydrofolate Reductase (hDHFR) | Pyrazolo[3,4-d]pyrimidines | Compound 10e | Competitive | < 1 µM nih.gov |

| N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Pyrimidine-4-carboxamides | LEI-401 | Not Specified | Nanomolar range nih.gov |

| D-Amino Acid Oxidase (DAAO) | Pyrazole derivatives | ASO57278 | Not Specified | 0.9 µM nih.gov |

| Thymidylate Synthase (TS) | Fluoropyrimidines | 5-Fluorouracil (as FdUMP) | Covalent complex formation | Potent inhibition researchgate.netnih.gov |

Beyond enzyme inhibition, pyrimidinone derivatives can also interact with transport proteins, affecting cellular uptake and efflux of various substances.

Organic Cation Transporter 3 (OCT3): OCT3 is a polyspecific transporter involved in the disposition of endogenous monoamines and various drugs. nih.govmdpi.com Studies have shown that some tyrosine kinase inhibitors, which can feature a pyrimidine scaffold, are potent inhibitors of OCT3 activity. nih.gov For example, compounds like brigatinib, ceritinib, and crizotinib (B193316) exhibit concentration-dependent inhibition of OCT3 with IC50 values in the low nanomolar range (28-106 nM). nih.gov This inhibition can have significant implications for drug-drug interactions. nih.gov The structure of OCT3 reveals a translocation pathway lined with negatively charged residues, which is crucial for the transport of cationic ligands and represents a potential binding site for inhibitors. nih.govbiorxiv.org

Cellular and Subcellular Effects of Pyrimidinone Exposure

The interaction of pyrimidinone derivatives with their molecular targets translates into a range of effects at the cellular and subcellular levels, impacting signaling, biosynthesis, and metabolism.

Extracellular signals are relayed within the cell through complex signaling cascades that regulate numerous cellular functions. youtube.com Pyrimidinone compounds can interfere with these pathways.

Protein kinases are crucial components of these cascades, and their dysregulation is a hallmark of diseases like cancer. nih.gov Pyrazolo[1,5-a]pyrimidines, designed as ATP-competitive inhibitors, can effectively block the activity of specific protein kinases. nih.gov By binding to the ATP-binding site of a kinase, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways that cancer cells rely on for proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. nih.gov Furthermore, extracellular purine (B94841) and pyrimidine nucleotides are known to activate distinct signaling pathways, and synthetic pyrimidinone analogues could potentially modulate these processes. nih.gov

Pyrimidine metabolism is fundamental to cellular function, providing the necessary building blocks for DNA and RNA synthesis. numberanalytics.comnih.gov The inhibitory action of pyrimidinone analogues on enzymes like DHFR and TS directly impacts these biosynthetic pathways. researchgate.netnih.gov

Biophysical Techniques for Investigating Pyrimidinone-Target Interactions

A variety of biophysical methods are employed to elucidate the molecular details of how pyrimidinone compounds interact with their biological targets. These techniques provide crucial information on binding affinity, kinetics, thermodynamics, and the structural basis of the interaction, which is invaluable for drug design and optimization. mdpi.comnih.govirbm.com

Table 2: Biophysical Techniques for Studying Pyrimidinone-Target Interactions

| Technique | Principle | Information Gained |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a crystalline protein-ligand complex. mdpi.com | Provides a high-resolution, 3D atomic structure of the binding site and the precise orientation and conformation of the bound pyrimidinone. nih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide information on structure and dynamics in solution. acs.orgirbm.com | Confirms binding, identifies the location of the binding site on the protein, determines the solution structure of the complex, and can measure binding affinity and kinetics. acs.org |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a macromolecule. mdpi.comreactionbiology.com | Directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. reactionbiology.com |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target immobilized on the chip. irbm.comreactionbiology.com | Provides real-time data on binding kinetics, yielding association (ka) and dissociation (kd) rate constants, and the binding affinity (Kd). reactionbiology.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. Affinity selection MS (AS-MS) is used to detect binding. nih.govirbm.com | Confirms binding of the pyrimidinone to its target, can be used in high-throughput screening to identify hits from a library of compounds. nih.gov |

| Thermal Shift Assay (TSA) | Monitors the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm). nih.gov | A high-throughput method to screen for and confirm binding. The magnitude of the thermal shift (ΔTm) can correlate with binding affinity. nih.gov |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light to assess the secondary and tertiary structure of proteins. nih.gov | Detects conformational changes in the target protein upon pyrimidinone binding. Can also be used to study interactions with nucleic acid targets like G-quadruplex DNA. nih.gov |

X-ray Crystallography of Pyrimidinone-Protein Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of a ligand-protein complex at an atomic level. This method would provide precise information on the binding mode of 6-amino-2-phenethylpyrimidin-4(3H)-one within the active site of a target protein. Key insights from such studies would include the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Furthermore, crystallographic data would reveal the conformation adopted by the ligand upon binding and any conformational changes induced in the protein.

A typical data table derived from X-ray crystallography would include parameters such as the PDB ID, resolution of the crystal structure, space group, and unit cell dimensions. It would also detail the specific interactions, such as hydrogen bond distances and the residues involved.

Table 1: Hypothetical X-ray Crystallography Data for a Pyrimidinone-Protein Complex

| Parameter | Value |

|---|---|

| PDB ID | N/A |

| Resolution (Å) | N/A |

| Space Group | N/A |

| Unit Cell Dimensions (Å) | N/A |

| Interacting Residues | N/A |

No publicly available data has been found for this compound.

Spectroscopic and Calorimetric Approaches to Binding Affinity Characterization

A variety of spectroscopic and calorimetric techniques are employed to quantify the binding affinity of a ligand to a protein. Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence spectroscopy are instrumental in determining key thermodynamic and kinetic parameters of the interaction.

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). SPR, on the other hand, monitors the binding event in real-time by detecting changes in the refractive index at a sensor surface, yielding kinetic parameters like the association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated.

Table 2: Representative Binding Affinity Data for a Ligand-Protein Interaction

| Technique | Parameter | Value |

|---|---|---|

| ITC | Kd (nM) | N/A |

| ΔH (kcal/mol) | N/A | |

| ΔS (cal/mol·deg) | N/A | |

| SPR | kon (M-1s-1) | N/A |

| koff (s-1) | N/A |

Specific spectroscopic or calorimetric data for the binding of this compound to any protein target is not available in the public domain.

Molecular Dynamics Simulations for Ligand-Protein Interaction Profiling

Molecular dynamics (MD) simulations offer a computational approach to investigate the dynamic nature of ligand-protein interactions over time. By simulating the movements of atoms in the complex, MD can provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. These simulations can also be used to calculate the binding free energy, offering a theoretical prediction of the binding affinity.

Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bond occupancy over the simulation trajectory.

Table 3: Illustrative Data from Molecular Dynamics Simulations

| Simulation Parameter | Description | Finding |

|---|---|---|

| Simulation Time (ns) | Total duration of the simulation. | N/A |

| RMSD of Ligand (Å) | Stability of the ligand's position in the binding site. | N/A |

| Key Hydrogen Bonds | Persistent hydrogen bonds between the ligand and protein. | N/A |

No specific molecular dynamics simulation studies for this compound complexed with a protein have been published.

Biological Spectrum and Preclinical Efficacy of Pyrimidinone Analogues

Antiviral Activities of Substituted Pyrimidinones (B12756618)

Substituted pyrimidinones have emerged as a significant class of compounds with potent antiviral properties. Their ability to interfere with viral replication and host cell pathways makes them attractive candidates for the development of novel antiviral therapeutics.

In Vitro Efficacy Against Viral Pathogens

A number of pyrimidine (B1678525) derivatives have demonstrated considerable in vitro efficacy against a range of both DNA and RNA viruses. For instance, certain pyrimidine nucleoside analogues have shown high antiviral activity against DNA viruses such as Herpes simplex virus and vaccinia virus. nih.gov Specifically, arabinosylcytosine, N4-acylarabinosylcytosines, and arabinosylthiouracil have been noted for their potent effects. nih.gov In the realm of RNA viruses, some pyrimidine derivatives have shown activity against human coronavirus 229E (HCoV-229E), with compounds featuring a cyclopropylamino group and an aminoindane moiety demonstrating remarkable efficacy. mdpi.com

The breadth of antiviral activity is further exemplified by tetrahydrobenzothiazole-based pyrimidine derivatives, which have shown efficacy against a wide array of RNA viruses, including alphaviruses, flaviviruses, influenza virus, and Ebola virus. nih.gov Additionally, pyrimidine thioglycoside derivatives have been investigated for their potential against SARS-CoV-2 and Avian Influenza H5N1 viruses, with some compounds showing promising activity. acs.org The substitution pattern on the pyrimidine ring plays a crucial role in determining the antiviral potency. For example, N-aryl pyrimidine derivatives with deprotected sugar moieties have shown higher inhibition activity against the H5N1 virus. acs.org

Table 1: In Vitro Antiviral Activity of Selected Pyrimidinone Analogues

| Compound Class | Virus | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine Nucleoside Analogues | Herpes simplex, vaccinia | High antiviral activity exhibited by arabinosylcytosine and its derivatives. | nih.gov |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Human coronavirus 229E | Compounds with cyclopropylamino and aminoindane moieties showed notable efficacy. | mdpi.com |

| Tetrahydrobenzothiazole-based pyrimidines | Alphaviruses, flaviviruses, influenza, Ebola | Broad-spectrum antiviral activity observed. | nih.gov |

| Pyrimidine thioglycosides | SARS-CoV-2, Avian Influenza H5N1 | Some derivatives demonstrated interesting inhibitory activity. | acs.org |

Anticancer Potential of Pyrimidinone Derivatives

Pyrimidinone derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic and cytostatic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and interference with cell proliferation pathways.

Cytostatic and Cytotoxic Effects in Cancer Cell Models

A wide range of pyrimidinone analogues have been synthesized and evaluated for their in vitro anticancer activity, showing potent cytotoxic effects against multiple cancer cell lines. For example, novel pyrimidinone and fused pyrimidinone derivatives have shown significant cytotoxicity against the human breast adenocarcinoma (MCF-7) cell line. nih.gov Similarly, other studies have reported the efficacy of pyrimidinone derivatives against leukemia, non-small cell lung cancer, melanoma, and renal cancer cell lines. nih.gov

The cytotoxic activity is often dose-dependent, and the specific chemical substitutions on the pyrimidinone ring are critical for potency. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to have a dose-dependent effect on the growth of 60 different cancer cell lines. veterinaria.org The anticancer potential has also been observed in other cancer models, including colon adenocarcinoma (LoVo), lung cancer (A549), cervical cancer (HeLa), and human leukemic lymphoblasts (CCRF-CEM). nih.gov

Table 2: Cytotoxic Effects of Pyrimidinone Derivatives on Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Fused pyrimidinones | MCF-7 (Breast) | Potent cytotoxic activity. | nih.gov |

| Mono- and dialkyl pyrimidinones | Leukemia, Non-small cell lung, Melanoma, Renal | Promising anticancer activity. | nih.gov |

| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast) | Very high potency. | thepharmajournal.com |

| Pyrimidinone-5-carbonitriles | MCF-7 (Breast), A549 (Lung), Caco-2 (Colon) | Potent cytotoxic activity. | researchgate.net, researchgate.net |

| Pyrimidinyl dihydroquinoxalinones | Melanoma, Breast, Pancreatic, Prostate | High cytotoxic activity. | acs.org |

| Pyrazolo[3,4-d]pyrimidines | Hematological Malignancies | Reduction of cell viability. | nih.gov |

Investigations into Pyrimidinone-Mediated Apoptotic and Anti-proliferative Pathways

The anticancer activity of pyrimidinone derivatives is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. researchgate.net Mechanistic studies have shown that these compounds can trigger apoptotic pathways through various signaling cascades. For example, some pyrimidine derivatives have been found to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. sci-hub.se

Furthermore, pyrimidinone analogues can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. One study demonstrated that a specific pyrimidine derivative arrested the cell cycle at the G2/M phase in SW480 colon cancer cells. sci-hub.se The induction of apoptosis is often confirmed by assays that detect markers such as the externalization of phosphatidylserine (B164497) (measured by Annexin V staining) and the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.gov Some pyrazolo[3,4-d]pyrimidine compounds have been shown to induce apoptosis in cells derived from various hematological malignancies. nih.gov The anti-proliferative effects can also be mediated through the inhibition of specific enzymes crucial for cancer cell growth and survival, such as protein kinases. nih.gov

Neurobiological and Neurological Activities of Pyrimidinones

Beyond their antiviral and anticancer properties, pyrimidinone derivatives have also been investigated for their effects on the central nervous system. Disorders of pyrimidine metabolism have been linked to a variety of neurological dysfunctions, highlighting the importance of this chemical class in neurobiology. nih.govresearchgate.net

Research into condensed pyrimidine derivatives, such as tetracyclic pyridothieno[3,2-d]pyrimidin-8-ones, has revealed significant neurotropic activity. nih.gov In preclinical models, these compounds have demonstrated anticonvulsant properties, providing protection against seizures induced by agents like pentylenetetrazole. nih.gov Moreover, studies have indicated that certain pyrimidinone analogues possess psychotropic effects, including anxiolytic (anti-anxiety) and antidepressant-like activities. nih.gov The anxiolytic effects were observed in models such as the "elevated plus maze," while antidepressant potential was suggested by performance in the "forced swimming" test. nih.gov

The underlying mechanisms for these neurological activities are still under investigation but are thought to involve the modulation of various neurotransmitter systems and signaling pathways within the brain. The structural diversity of pyrimidinone derivatives allows for the fine-tuning of their pharmacological properties to target specific neurological pathways, making them a promising area for the development of new treatments for a range of neurological and psychiatric disorders. nih.govresearchgate.netnih.gov

Modulation of Neurotransmitter Homeostasis by Pyrimidinone Analogues

Pyrimidine derivatives have been investigated for their potential to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer's. One area of focus has been the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A series of substituted pyrimidine derivatives were synthesized and evaluated for their anti-Alzheimer's activity. In vivo studies showed that certain compounds could significantly improve the cognitive deficits in animal models of dementia. For instance, compound N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (also referred to as 5b or SP-2) demonstrated a notable anti-Alzheimer's profile, comparable to the standard drug donepezil. nih.gov Molecular docking studies further supported these findings, indicating that this compound interacts effectively with the active site of acetylcholinesterase. nih.gov These results suggest that pyrimidinone analogues can act as potent cholinesterase inhibitors, thereby helping to restore acetylcholine levels in the brain and offering a potential therapeutic strategy for Alzheimer's disease. nih.gov

Studies on Neuroprotective Effects in vitro and in vivo

The neuroprotective potential of pyrimidinone analogues has been a significant area of research, with numerous studies demonstrating their ability to protect neurons from various insults. Pyrimidine and its fused derivatives have been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, which are crucial for neuroprotection. nih.gov

In vitro Studies:

In cell-based assays, pyrimidine derivatives have shown the ability to protect neuronal cells from oxidative stress-induced cell death. For example, a series of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were evaluated for their neuroprotective effects against hydrogen peroxide (H₂O₂)-induced cytotoxicity in human neuroblastoma SH-SY5Y cells. mdpi.comresearchgate.net Several of these compounds exhibited significant neuroprotective activity. Notably, compounds 4g , 4i , and 4j were identified as promising antioxidant and neuroprotective agents. mdpi.comresearchgate.net Compound 4i was particularly effective, almost completely reversing the toxic effects of H₂O₂ at a concentration of 1 µM. mdpi.comresearchgate.net These studies highlight the direct cytoprotective effects of pyrimidinone analogues on neurons.

| Compound ID | Concentration (µM) | Neuroprotective Effect (% of H₂O₂ induced cell death inhibition) |

| 4g | 0.1 | 47% |

| 1 | 68% | |

| 5 | 77% | |

| 4i | 0.1 | 68% |

| 1 | 118% | |

| 5 | 95% | |

| 4j | 0.1 | 67% |

| 1 | 46% | |

| Data derived from studies on N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines in SH-SY5Y cells. mdpi.comresearchgate.net |

In vivo Studies:

The neuroprotective effects of pyrimidine analogues have also been validated in animal models of neurodegenerative diseases. In a study focused on Alzheimer's disease, the compound N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b/SP-2) not only showed cognitive improvement but also suggested underlying neuroprotective mechanisms. nih.gov The pyrimidine scaffold is recognized for its role in improving cognitive functions and targeting various biological pathways involved in neurodegeneration. researchgate.net Pyrimidine-containing compounds have been developed as inhibitors of targets implicated in Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. researchgate.net The neuroprotective actions are often attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit protein aggregation. nih.govmdpi.com

Other Significant Biological Activities

Beyond their effects on the central nervous system, pyrimidinone analogues have demonstrated a wide array of other important biological activities.

Antimicrobial Properties of Pyrimidinone Compounds

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and pyrimidine derivatives have emerged as a promising class of compounds. ijpsjournal.com Various studies have reported the synthesis and evaluation of pyrimidinone analogues against a range of bacteria and fungi.

A series of novel pyrimidine and pyrimidopyrimidine analogues derived from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile were synthesized and screened for their antimicrobial activity. nih.gov Several of these compounds, including 3a, 3b, 3d, 4a-d, 9c, and 10b , exhibited excellent activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus), with their efficacy being comparable to the standard drugs ampicillin (B1664943) and clotrimazole. nih.gov

In another study, bicyclic and tricyclic pyrimidine derivatives were synthesized from 6-amino-2-thioxo-1H-pyrimidine-4-one. nih.gov The results indicated that compounds 2a, 3a, 3b, 3c, 4a, and 4b were active as antibacterial agents, while compound 3c also showed antifungal activity. nih.gov The structural versatility of the 2-aminopyrimidine (B69317) scaffold allows for extensive modifications to enhance antimicrobial efficacy and overcome resistance. ijpsjournal.com

| Compound Series | Tested Organisms | Activity Level |

| Pyrimidine and Pyrimidopyrimidine Analogues (3a, 3b, 3d, 4a-d, 9c, 10b) | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent |

| Bicyclic and Tricyclic Pyrimidine Derivatives (2a, 3a, 3b, 3c, 4a, 4b) | Bacteria and Fungi | Active |

| Summary of antimicrobial screening results for different pyrimidinone analogues. nih.govnih.gov |

Immunomodulatory Effects and Interferon Induction by Pyrimidinones

Recent research has uncovered a link between pyrimidine metabolism and the innate immune response, particularly the induction of interferons (IFNs). Inhibitors of de novo pyrimidine biosynthesis have been shown to possess broad-spectrum antiviral and immunostimulatory properties. nih.govresearchgate.netinstitut-curie.org

Studies have demonstrated that pyrimidine deprivation can amplify the production of both type I and type III interferons in cells. nih.govinstitut-curie.org This suggests that by targeting pyrimidine synthesis, certain analogues can enhance the body's natural antiviral defenses. For instance, a series of 3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives were identified as a new class of pyrimidine biosynthesis inhibitors that boost the antiviral interferon response. researchgate.net Furthermore, CTP synthetase 1 (CTPS1), a key enzyme in pyrimidine synthesis, has been identified as a negative regulator of interferon induction. nih.gov By inhibiting such enzymes, pyrimidinone analogues could potentially unleash a more robust interferon-mediated immune response against viral infections.

Enzyme Modulatory Activities Beyond Primary Targets

The structural features of pyrimidinone analogues make them adept at interacting with the active sites of various enzymes, leading to their inhibition. This has been a fruitful area of drug discovery, with pyrimidinone derivatives being developed as inhibitors for several classes of enzymes.

Protein Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines, a class of fused pyrimidine heterocycles, are recognized as potent inhibitors of protein kinases. nih.gov These enzymes play a crucial role in cell signaling, and their dysregulation is often implicated in cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of kinases such as CK2, EGFR, B-Raf, and MEK. nih.gov

Adenosine (B11128) Kinase Inhibition: A novel series of pyridopyrimidine analogues were identified as potent inhibitors of adenosine kinase. nih.gov This enzyme is involved in regulating the levels of adenosine, a signaling molecule with various physiological roles. Inhibition of adenosine kinase can have therapeutic implications for conditions such as pain and inflammation.

Other Enzyme Inhibition: Pyrimidinone derivatives have also been investigated as inhibitors of other enzymes. For example, they have been shown to inhibit lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov Additionally, pyrimidine analogues are used as anticancer agents that function by inhibiting enzymes crucial for DNA synthesis, such as dihydrofolate reductase. youtube.comyoutube.com The ability of the pyrimidine scaffold to be readily modified allows for the design of specific inhibitors for a wide range of enzymatic targets.

Future Directions and Advanced Methodologies in 6 Amino 2 Phenethylpyrimidin 4 3h One Research

Rational Design and Discovery of Next-Generation Pyrimidinone Compounds

Rational drug design is fundamental to accelerating the discovery of novel pyrimidinone derivatives. By integrating computational methods with medicinal chemistry, researchers can predict and synthesize compounds with improved characteristics, moving beyond traditional trial-and-error approaches. nih.govdanaher.com

De Novo Design Approaches for Enhanced Selectivity and Potency

De novo design involves creating novel molecular structures from scratch, tailored to fit the specific binding site of a biological target. nih.gov For pyrimidinone research, this approach utilizes computational programs that "grow" molecules within the three-dimensional space of a target's active site, such as an enzyme or receptor. This method is crucial for identifying entirely new scaffolds that may offer superior selectivity and potency compared to existing derivatives.

Recent studies on other heterocyclic systems have demonstrated the power of these computational tools in generating initial leads that can be rapidly optimized. nih.gov The process often begins with a deep understanding of the target's structure, allowing for the design of pyrimidinone analogues that form optimal interactions—such as hydrogen bonds and hydrophobic contacts—to maximize binding affinity and inhibitory activity. nih.gov A key goal is to design molecules that are highly selective for their intended target, thereby minimizing off-target effects.

Exploration of Novel Chemical Space for Pyrimidinone Scaffold Derivatization

Exploring novel chemical space is essential for discovering next-generation drug candidates. nih.govresearchgate.net This strategy involves systematically modifying the core pyrimidinone scaffold to create a diverse library of compounds with varied physicochemical properties. acs.org By derivatizing the 6-amino-2-phenethylpyrimidin-4(3H)-one structure at various positions, researchers can investigate structure-activity relationships (SAR) to identify key molecular features responsible for biological activity. nih.govacs.org

Strategies for exploring this chemical space include:

Scaffold Hopping: This technique involves replacing the central pyrimidinone core with other structurally related or novel heterocyclic systems to discover new lead compounds with potentially improved properties. mdpi.com

Systematic Modification: This involves introducing a wide range of substituents at different positions on the pyrimidinone ring. For instance, modifying the phenethyl group or the amino substituent can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. acs.org

One study on 5-phenylpyrazolopyrimidinone, for example, systematically introduced methyl groups at different nitrogen atoms to explore the chemical space, leading to the identification of positions critical for antitrypanosomal activity. acs.org This type of systematic exploration is directly applicable to the this compound scaffold for identifying derivatives with enhanced therapeutic profiles.

High-Throughput Screening and Lead Optimization of Pyrimidinone Libraries

Once a diverse library of pyrimidinone compounds is synthesized, high-throughput screening (HTS) becomes a critical tool for identifying promising "hits." nih.gov This is followed by a lead optimization phase, where the most promising compounds are refined to improve their drug-like properties. danaher.comvichemchemie.com

Development of Robust High-Throughput Assays for Pyrimidinone Activity

A successful HTS campaign relies on the development of robust and reliable assays. These assays must be sensitive, reproducible, and scalable to screen thousands of compounds efficiently. acs.org For pyrimidinone libraries, this could involve:

Biochemical Assays: These assays measure the direct interaction of a compound with its purified target protein (e.g., a kinase or enzyme). Quantitative HTS (qHTS) is an advanced form that generates concentration-response curves for every compound in a library, providing richer data on potency and efficacy directly from the primary screen and reducing the rate of false negatives often seen in single-concentration screens. pnas.org

Cell-Based Assays: These are often used as primary screening methods to measure a compound's activity in a more biologically relevant context, such as inhibiting cell proliferation or modulating a specific signaling pathway. nih.gov For example, assays measuring the inhibition of STAT5 phosphorylation have been used to identify pyrimidine-based JAK1 inhibitors. nih.gov

The quality of an HTS assay is often assessed by its Z'-factor, a statistical measure of its signal-to-noise ratio. A high Z'-factor (typically >0.5) indicates a robust and reliable assay suitable for large-scale screening. acs.org

Strategies for Optimizing Pyrimidinone Lead Compounds

Lead optimization is a multiproperty process aimed at enhancing the potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of initial hits. danaher.comacs.orgvichemchemie.com Key strategies include:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize and test a series of analogues to understand how specific structural changes affect biological activity. This iterative process guides the design of more potent compounds.

Improving Pharmacokinetic Profiles: A major cause of failure in drug development is a poor pharmacokinetic profile. vichemchemie.com Optimization efforts focus on modifying the lead compound to improve properties like metabolic stability and solubility. For example, in the optimization of a 5-phenylpyrazolopyrimidinone lead, systematic modifications led to an analogue with significantly better metabolic stability and in vivo efficacy. acs.org

Computational Guidance: In silico tools, such as free energy perturbation (FEP) calculations, can predict the binding affinity of proposed molecular modifications, helping to prioritize the synthesis of the most promising compounds. nih.gov

The table below illustrates a hypothetical lead optimization cycle based on common medicinal chemistry strategies.

| Compound | Modification from Lead | In Vitro Potency (IC50) | Metabolic Stability (t½) | Comments |

|---|---|---|---|---|

| Lead Compound | N/A | 150 nM | 15 min | Initial hit with good potency but poor metabolic stability. |

| Analogue A | Addition of methyl group at N3 | 80 nM | 25 min | Improved potency and slight increase in stability. |

| Analogue B | Replacement of phenethyl with fluorophenethyl | 170 nM | 60 min | Decreased potency but significantly improved stability by blocking a site of metabolism. |

| Optimized Lead | Combination of modifications from A and B | 95 nM | 75 min | Balanced profile with good potency and enhanced metabolic stability. |

In Vivo Preclinical Assessment and Pharmacological Characterization

Compounds that demonstrate promising potency, selectivity, and drug-like properties in vitro must undergo rigorous preclinical assessment in vivo. danaher.com This critical stage evaluates the compound's efficacy and behavior in a living organism, providing essential data for potential advancement to clinical trials. nih.gov

For a derivative of this compound, this would involve:

Pharmacokinetic (PK) Studies: These studies determine the ADMET profile of the compound in animal models. Researchers measure how the drug is absorbed, distributed throughout the body, metabolized, and excreted over time. A favorable PK profile is essential for a drug to reach and maintain effective concentrations at its target site. acs.org

Efficacy Studies: The optimized lead compound is tested in relevant animal models of disease (e.g., xenograft models for cancer, infection models for antimicrobial research). The goal is to demonstrate that the compound can produce the desired therapeutic effect in a living system. For example, various pyrido[2,3-d]pyrimidine (B1209978) derivatives have been evaluated for their in vivo antitumor activity against lung and liver carcinoma cells. mdpi.com

Pharmacodynamic (PD) Studies: These studies link the drug's concentration (pharmacokinetics) to its biological effect (pharmacodynamics). This helps establish a clear relationship between the dose administered and the therapeutic response, which is crucial for determining potential dosing regimens for future clinical studies.

The successful completion of these preclinical assessments provides a comprehensive pharmacological characterization of the lead compound, forming the basis for a decision to move forward into human clinical trials.

Development of Animal Models for Disease Interrogation Relevant to Pyrimidinone Action

The translation of in vitro findings for pyrimidinone compounds, including this compound, into clinical applications necessitates the use of robust animal models. These models are crucial for evaluating the therapeutic potential and understanding the mechanism of action in a complex biological system. The choice of animal model is dictated by the specific disease context and the molecular target of the pyrimidinone derivative. For instance, in the study of pyrimidinone-based Phosphoinositide 3-kinase (PI3K) inhibitors, which are relevant to inflammation and B-cell malignancies, specific models are employed. researchgate.net

A key model used is the mouse pAKT inhibition model, which serves as a pharmacodynamic tool to confirm that the compound engages its target in vivo. nih.gov In this model, researchers assess the phosphorylation status of AKT, a downstream effector of the PI3K pathway, in response to the pyrimidinone administration. A reduction in pAKT levels provides direct evidence of target engagement and pathway inhibition within the living organism.